3-Cyclopentyl-2-methyl-propan-1-ol

Description

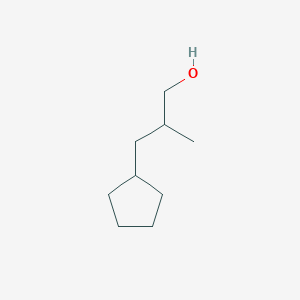

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyl-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(7-10)6-9-4-2-3-5-9/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTNBYMHOCJWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873267 | |

| Record name | 3-Cyclopentyl-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264258-62-0 | |

| Record name | 3-Cyclopentyl-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound: 3 Cyclopentyl 2 Methyl Propan 1 Ol

Chemical Structure and Properties

3-Cyclopentyl-2-methyl-propan-1-ol is a primary alcohol characterized by a propan-1-ol backbone substituted with a methyl group at the second carbon and a cyclopentyl group at the third carbon. Its chemical formula is C₉H₁₈O. nih.gov The structure combines a compact, five-membered alicyclic ring with a short, branched alkyl chain bearing a hydroxyl functional group.

Below is a table summarizing key chemical properties of this compound, derived from computed data. nih.gov

| Property | Value |

| IUPAC Name | 3-cyclopentyl-2-methylpropan-1-ol |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Exact Mass | 142.135765193 Da |

| CAS Number | 264258-62-0 |

| SMILES | CC(CC1CCCC1)CO |

| InChIKey | RDTNBYMHOCJWTH-UHFFFAOYSA-N |

Data sourced from PubChem CID 10844490. nih.gov

Synthesis and Formulation

The synthesis of this compound can be achieved through standard organic chemistry transformations. A primary route involves the reduction of the corresponding aldehyde, 3-cyclopentyl-2-methylpropanal (B6614607). nih.gov This aldehyde can be prepared via various synthetic methods. The subsequent reduction of the aldehyde to the primary alcohol is a common and high-yielding reaction, often employing reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

An analogous synthesis has been documented for a related compound, 3-cyclopentyl-1-propanol, which was prepared by the reduction of 3-cyclopentylpropionic acid using a sodium borohydride and boron trifluoride diethyl etherate system. prepchem.com This suggests that a similar acid-reduction pathway could potentially be adapted for the synthesis of this compound from 3-cyclopentyl-2-methylpropanoic acid.

Spectroscopic Data

| Spectroscopic Method | Status |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data Available |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Data Available |

| Infrared (IR) Spectroscopy (Vapor Phase) | Data Available |

Information on available spectra sourced from SpectraBase. spectrabase.com

The ¹³C NMR spectrum would confirm the number and types of carbon environments in the molecule. The GC-MS data provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern, corroborating the molecular weight and structure. nih.gov The IR spectrum would show characteristic absorption bands, notably a broad peak in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol group, and peaks in the 2850-3000 cm⁻¹ region corresponding to C-H stretches of the alkyl and cyclopentyl groups.

Transition Metal-Mediated Transformations

The construction of this compound can be envisaged through the strategic application of transition metal catalysis. A key approach involves the hydroformylation of a suitable alkene precursor, followed by the reduction of the resulting aldehyde.

A probable synthetic pathway commences with an alkene such as vinylcyclopentane. The hydroformylation of vinylcyclopentane, also known as the oxo process, would introduce a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.orglibretexts.org This reaction is typically catalyzed by transition metal complexes, most commonly those of rhodium or cobalt. mt.comslideshare.net The reaction of an alkene with carbon monoxide and hydrogen gas in the presence of a catalyst like hydridocarbonyltetrakis(triphenylphosphine)rhodium(I) (HRh(CO)(PPh₃)₃) or octacarbonyldicobalt (Co₂(CO)₈) can yield an aldehyde. libretexts.org In the case of vinylcyclopentane, this would lead to the formation of 3-cyclopentylpropanal. Subsequent α-methylation of this aldehyde would be required to introduce the methyl group at the C2 position, yielding 3-cyclopentyl-2-methylpropanal.

Alternatively, a more direct route would involve the hydroformylation of a substituted alkene like 1-cyclopentylpropene. However, the regioselectivity of the hydroformylation of such an internal alkene would be a critical factor, potentially leading to a mixture of isomeric aldehydes.

Once the key intermediate, 3-cyclopentyl-2-methylpropanal, is obtained, its reduction to the target alcohol, this compound, is the final step. This transformation is readily achieved using various reducing agents. Transition metal-catalyzed hydrogenation, employing catalysts such as nickel, palladium, platinum, or rhodium, is a common industrial method for the reduction of aldehydes to primary alcohols. britannica.com Other widely used laboratory-scale reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comchemguide.co.uk

The following table summarizes a plausible transition metal-mediated synthetic route:

| Step | Reactant(s) | Catalyst/Reagent | Product |

| 1 | Vinylcyclopentane, CO, H₂ | Rhodium or Cobalt complex | 3-Cyclopentylpropanal |

| 2 | 3-Cyclopentylpropanal | Methylating agent | 3-Cyclopentyl-2-methylpropanal |

| 3 | 3-Cyclopentyl-2-methylpropanal | H₂/Transition Metal or NaBH₄/LiAlH₄ | This compound |

Mechanistic Investigations of Formation Reactions

Detailed mechanistic studies specifically for the formation of this compound are not extensively reported in the literature. However, by examining the general mechanisms of the key reaction steps—hydroformylation and aldehyde reduction—we can infer the likely reaction pathways.

The kinetics of hydroformylation reactions are complex and depend on several factors, including the substrate, catalyst, ligand, temperature, and partial pressures of carbon monoxide and hydrogen. For the hydroformylation of alkenes using rhodium-based catalysts, the reaction rate is often observed to be first order in the concentration of the catalyst and the alkene, and can show a complex dependence on the partial pressures of CO and H₂. upb.ro For instance, in the hydroformylation of ethylene (B1197577), activation energies of around 42-48 kJ/mol have been reported for key steps like ethylene insertion and oxidative addition of H₂. ugent.be The rate-determining step in the catalytic cycle for hydroformylation is often the oxidative addition of hydrogen to the acyl-metal complex. libretexts.org

The thermodynamics of aldehyde reduction to an alcohol are generally favorable. The conversion of a carbonyl group to a hydroxyl group is an exothermic process. The specific thermodynamic parameters for the reduction of 3-cyclopentyl-2-methylpropanal would need to be determined experimentally or through computational modeling.

The elucidation of reaction intermediates is crucial for understanding the reaction mechanism. In the context of the synthesis of this compound, key intermediates would be formed during the hydroformylation and reduction steps.

During the rhodium-catalyzed hydroformylation of an alkene like vinylcyclopentane, the catalytic cycle is believed to involve several organometallic intermediates. The cycle typically begins with the coordination of the alkene to the rhodium catalyst, followed by migratory insertion of the alkene into the rhodium-hydride bond to form a rhodium-alkyl complex. Subsequent coordination of carbon monoxide and migratory insertion of the alkyl group onto the carbonyl carbon leads to a rhodium-acyl species. Oxidative addition of hydrogen followed by reductive elimination of the aldehyde regenerates the catalyst and releases the product. libretexts.org

The reduction of the intermediate aldehyde, 3-cyclopentyl-2-methylpropanal, to the final alcohol product also proceeds through an intermediate. fiveable.me When using hydride reagents like NaBH₄ or LiAlH₄, the reaction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This results in the formation of an alkoxide intermediate. libretexts.org In a subsequent step, this alkoxide is protonated, typically by the addition of a protic solvent or a mild acid, to yield the final alcohol, this compound. libretexts.org

The following table outlines the key proposed intermediates in the synthesis:

| Reaction Step | Key Intermediate(s) |

| Hydroformylation | Rhodium-alkyl complex, Rhodium-acyl complex |

| Aldehyde Reduction | Alkoxide ion |

Stereochemical Investigations of 3 Cyclopentyl 2 Methyl Propan 1 Ol

Enantiomeric and Diastereomeric Considerations

The presence of a single stereocenter at C2 in 3-Cyclopentyl-2-methyl-propan-1-ol gives rise to two enantiomers. These non-superimposable mirror images are expected to have identical physical properties, such as boiling point and density, but will rotate plane-polarized light in equal but opposite directions. The racemic mixture, an equal combination of both enantiomers, would be optically inactive.

While the molecule itself does not possess a second chiral center, the creation of diastereomers would be a key strategy in the separation of its enantiomers. This is typically achieved by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric esters or ethers. These diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

Chiral Resolution Techniques for Enantiomer Separation

The separation of the enantiomers of this compound would be a critical step in studying their individual biological activities and stereospecific interactions. Although no specific methods have been reported for this compound, established techniques for chiral resolution could be applied.

Crystallization-Based Methods

Fractional crystallization of diastereomeric salts is a classical and often effective method for resolving racemic alcohols. This would involve reacting the racemic this compound with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric esters. Due to their different spatial arrangements, these diastereomers would likely exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent. Subsequent hydrolysis of the separated diastereomer would then yield the desired pure enantiomer of the alcohol. The success of this method would depend on finding an appropriate resolving agent and crystallization solvent to achieve efficient separation.

Chromatographic Resolution Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. bgb-analytik.comnih.govsigmaaldrich.com For an alcohol like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. bgb-analytik.commdpi.com The separation could be optimized by screening various chiral columns and mobile phase compositions. bgb-analytik.com

Alternatively, the racemic alcohol could be derivatized with a chiral derivatizing agent to form diastereomers, which could then be separated on a standard, non-chiral HPLC column. mdpi.com

Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (whether they are the R or S isomer) is essential.

Derivatization for Chiral Analysis

A common method for determining the absolute configuration of chiral alcohols is the formation of Mosher esters. By reacting the separated enantiomers of this compound with enantiomerically pure α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), two different diastereomeric esters are formed for each alcohol enantiomer. Analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original alcohol.

Another approach involves the use of computational methods, such as gauge-inclusive atomic orbital (GIAO) NMR chemical shift calculations, to predict the NMR spectra for each possible stereoisomer. mdpi.com Comparison of these predicted spectra with the experimental data can help in assigning the correct absolute configuration. mdpi.com

Stereochemical Stability and Interconversion Studies

The stereochemical integrity of a chiral molecule is a critical factor, particularly in fields where specific stereoisomers are required for desired activity or properties. For this compound, which possesses a chiral center at the C2 position of the propanol (B110389) chain, understanding its stereochemical stability and the potential for interconversion between its enantiomers, (R)- and (S)-3-cyclopentyl-2-methyl-propan-1-ol, is of significant interest. While specific experimental studies on the racemization or epimerization of this particular compound are not extensively documented in publicly available literature, its stability can be inferred and discussed based on general principles of stereochemistry and studies of analogous chiral alcohols.

The stereocenter in this compound is a secondary carbon atom bearing a hydrogen, a methyl group, a hydroxymethyl group (-CH₂OH), and a cyclopentylmethyl group (-CH₂-c-C₅H₉). The stability of this stereocenter is generally high under standard conditions of temperature and neutral pH. The carbon-carbon and carbon-hydrogen bonds that define the chiral center are covalent and require significant energy input to break.

Interconversion of the enantiomers would necessitate a process that temporarily destroys the chirality of the stereocenter, allowing for its re-formation as a racemic or epimerized mixture. Several potential mechanisms could lead to such interconversion, though they typically require specific chemical or physical conditions.

Potential Pathways for Stereochemical Interconversion:

Carbocation Formation: One possible route for racemization involves the formation of a carbocation at the chiral center. byjus.com This could theoretically occur under strongly acidic conditions where the hydroxyl group is protonated and leaves as a water molecule. The resulting secondary carbocation would be planar, and subsequent nucleophilic attack (e.g., by water) could occur from either face with equal probability, leading to a racemic mixture. However, the formation of a primary carbocation, which would be necessary to racemize the C2 stereocenter of this compound via this specific mechanism, is highly unfavorable. A more plausible, yet still unlikely, scenario under harsh acidic conditions might involve hydride shifts and rearrangements that could potentially affect the stereocenter, but this would likely lead to a mixture of constitutional isomers rather than simple racemization.

Oxidation-Reduction Sequence: A common laboratory method for inverting or racemizing a chiral alcohol is through an oxidation-reduction sequence. The primary alcohol could be oxidized to the corresponding aldehyde, 3-cyclopentyl-2-methylpropanal (B6614607). This aldehyde is achiral at the former stereocenter. Subsequent reduction of the aldehyde would regenerate the alcohol. If a non-stereoselective reducing agent (e.g., sodium borohydride) is used, a racemic mixture of (R)- and (S)-3-cyclopentyl-2-methyl-propan-1-ol would be produced.

Catalytic Racemization: Certain transition metal complexes have been shown to catalyze the racemization of chiral alcohols. nih.govacs.orgst-andrews.ac.uk These processes often involve the formation of a metal-alkoxide intermediate followed by a β-hydride elimination to form a ketone (or aldehyde) and a metal-hydride species. A subsequent re-addition of the metal-hydride to the carbonyl group can occur from either face, leading to racemization. While specific studies on this compound are not available, this mechanism is a known pathway for the racemization of other chiral alcohols.

Influence of the Cyclopentyl Group:

Hypothetical Stability Data:

To illustrate the expected stereochemical stability, the following table presents hypothetical data based on the behavior of similar chiral primary alcohols under various conditions. This data is for illustrative purposes and is not derived from direct experimental measurement on this compound.

| Condition | Temperature (°C) | Duration (h) | Enantiomeric Excess (% ee) of (S)-isomer (Initial 99%) | Postulated Mechanism |

| Neutral (pH 7), in Ethanol | 25 | 24 | 99 | No significant racemization |

| Acidic (pH 1, HCl), in Water | 80 | 12 | 95 | Slow carbocation-mediated racemization (minor pathway) |

| Basic (pH 13, NaOH), in Methanol | 80 | 12 | 98 | Generally stable, low probability of deprotonation-reprotonation at C2 |

| Presence of Ru-catalyst, in Toluene | 100 | 4 | 0 (Racemic) | Metal-catalyzed dehydrogenation-hydrogenation |

Interactive Data Table: Hypothetical Stability of (S)-3-Cyclopentyl-2-methyl-propan-1-ol (This table is based on analogous systems and established chemical principles.)

Filter by Condition:

| Condition | Temperature (°C) | Duration (h) | Final Enantiomeric Excess (% ee) | Plausible Mechanism |

|---|---|---|---|---|

| Neutral (pH 7), in Ethanol | 25 | 24 | >98% | No significant interconversion |

| Strong Acid (pH < 1), heat | 100 | 6 | ~90% | Potential for slow carbocation formation and rearrangement |

| Strong Base (e.g., NaH), heat | 80 | 12 | >95% | Generally stable; C-H bond at stereocenter is not acidic |

| With Oxidizing Agent (e.g., PCC) | 25 | 2 | N/A (converts to aldehyde) | Oxidation to achiral aldehyde |

| With Ru-based racemization catalyst | 80 | 4 | <5% | Catalytic dehydrogenation/hydrogenation cycle |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-Cyclopentyl-2-methyl-propan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its carbon and proton framework.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons and their proximity to the electronegative oxygen atom of the alcohol group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected, corresponding to the nine carbon atoms in the molecule, with two methyl groups being equivalent. The chemical shifts provide information about the type of carbon (methyl, methylene, methine). A predicted ¹³C NMR spectrum is available in the SpectraBase database. spectrabase.com

2D NMR Spectroscopy: To establish the connectivity between protons and carbons, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show correlations between the protons of the CH₂OH group and the adjacent CH proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, such as linking the propanol (B110389) chain to the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Predicted ¹H and ¹³C NMR Data:

While detailed experimental spectra are not publicly available, predicted NMR data can provide valuable insights into the expected chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂OH) | 3.4 - 3.6 | ~68 |

| C2 (CH) | 1.7 - 1.9 | ~40 |

| C3 (CH₂) | 1.2 - 1.4 | ~42 |

| C4 (CH - cyclopentyl) | 1.6 - 1.8 | ~38 |

| C5, C9 (CH₂ - cyclopentyl) | 1.4 - 1.6 | ~33 |

| C6, C8 (CH₂ - cyclopentyl) | 1.0 - 1.2 | ~25 |

| C7 (CH₃) | 0.8 - 1.0 | ~16 |

| OH | Variable | - |

This table presents predicted data based on computational models and typical chemical shift ranges for similar structural motifs.

Chiral NMR Spectroscopic Analysis

As this compound possesses a chiral center at the C2 position of the propanol chain, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, the use of chiral derivatizing agents (CDAs) can resolve this issue. tcichemicals.comwikipedia.org

By reacting the alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric excess and the absolute configuration of the original alcohol. wikipedia.org The differences in the chemical shifts of the protons near the newly formed ester linkage in the two diastereomers can be analyzed to assign the R or S configuration to the chiral center. libretexts.orgnih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. A GC-MS spectrum of this compound is noted in the SpectraBase database. spectrabase.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. For this compound (C₉H₁₈O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. nih.gov

Fragmentation Pattern Analysis and Structural Correlation

In the mass spectrometer, the molecule is ionized and then fragments in a predictable manner. The analysis of these fragments provides valuable structural information. For primary alcohols like this compound, common fragmentation pathways include:

Alpha-cleavage: The bond between the C1 and C2 carbons can break, leading to the formation of a stable oxonium ion [CH₂OH]⁺ with a mass-to-charge ratio (m/z) of 31. The observation of a significant peak at m/z 31 is characteristic of primary alcohols. youtube.comwhitman.edu

Loss of Water: A neutral water molecule (18 amu) can be eliminated, resulting in a peak at M-18. whitman.edulibretexts.org

Loss of the Cyclopentyl Group: Cleavage of the bond between the propanol chain and the cyclopentyl ring can occur, leading to fragments corresponding to the loss of a cyclopentyl radical (69 amu) or a cyclopentyl cation.

Fragmentation of the Cyclopentyl Ring: The cyclopentyl ring itself can undergo fragmentation, leading to a series of peaks separated by 14 amu (corresponding to CH₂ groups).

Expected Fragmentation Data:

| m/z | Possible Fragment | Fragmentation Pathway |

| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |

| 124 | [C₉H₁₆]⁺ | Loss of H₂O |

| 99 | [C₆H₁₁O]⁺ | Loss of C₃H₇ |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage with rearrangement |

| 73 | [C₄H₉O]⁺ | Cleavage of the cyclopentyl ring |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 55 | [C₄H₇]⁺ | Fragment of cyclopentyl ring |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

This table presents expected fragmentation patterns based on the general behavior of primary alcohols in mass spectrometry. chemistrynotmystery.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. A vapor phase IR spectrum for this compound is available in the SpectraBase database. spectrabase.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. Other key absorptions would include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and the C-O stretching vibration (around 1050-1150 cm⁻¹).

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1050 - 1150 |

| CH₂ | Bending (Scissoring) | ~1465 |

| CH₃ | Bending (Asymmetric) | ~1450 |

| CH₃ | Bending (Symmetric) | ~1375 |

This table outlines the expected major vibrational bands for the functional groups present in this compound.

Advanced Diffraction Methods for Solid-State Structure

Advanced diffraction methods are indispensable for the unambiguous determination of the solid-state structure of crystalline materials. These techniques rely on the scattering of radiation, such as X-rays, by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern provides detailed information about atomic positions, bond lengths, bond angles, and intermolecular interactions.

For a molecule like this compound, which is a liquid at standard conditions, obtaining a solid-state structure would first require inducing crystallization. This can often be achieved through slow evaporation of a solution, cooling, or vapor diffusion methods. Once a suitable single crystal is obtained, its structure can be determined with high precision.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional structure of a molecule. This powerful analytical technique provides unequivocal proof of chemical structure, including stereochemistry, and offers detailed insights into the packing of molecules in the crystal lattice.

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. The compound's physical state as a liquid at room temperature presents a preliminary challenge, necessitating its crystallization prior to analysis. Should a suitable crystal be grown, the anticipated findings from an SC-XRD analysis would be invaluable.

A hypothetical SC-XRD analysis would provide precise data on:

Atomic Coordinates: The exact position of each atom in the unit cell.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.

Torsional Angles: Information about the conformation of the molecule, including the orientation of the cyclopentyl ring relative to the propanol backbone.

Intermolecular Interactions: Details of hydrogen bonding involving the hydroxyl group and other non-covalent interactions that dictate the crystal packing.

The data obtained from such an analysis would be presented in a crystallographic information file (CIF), which includes the unit cell parameters, space group, and atomic coordinates. Below is a hypothetical and generalized data table representing the kind of information that would be obtained from a successful SC-XRD experiment on a similar organic molecule.

Table 1: Hypothetical Crystallographic Data for a Molecular Crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.065 |

This table illustrates the type of detailed structural parameters that a single-crystal X-ray diffraction experiment would yield, providing a definitive structural characterization of this compound in the solid state.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. nrel.govnih.gov For 3-Cyclopentyl-2-methyl-propan-1-ol, these calculations can provide a detailed picture of its molecular characteristics.

The electronic structure of this compound is characterized by a framework of sigma (σ) bonds, with the primary locus of reactivity centered around the hydroxyl (-OH) group. An analysis of the molecular orbitals would reveal the highest occupied molecular orbital (HOMO) to be predominantly located on the oxygen atom of the hydroxyl group, indicative of its role as an electron donor and its susceptibility to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would likely be distributed across the C-O and C-C antibonding orbitals.

The cyclopentyl and methyl groups, being electron-donating alkyl groups, influence the electron density across the molecule through inductive effects. This can subtly alter the bond lengths and angles compared to a simpler alcohol like 1-propanol (B7761284). A Mulliken charge analysis, a common output of quantum chemical calculations, would likely show a significant negative partial charge on the oxygen atom and positive partial charges on the hydrogen of the hydroxyl group and the adjacent carbon atom, as illustrated in the hypothetical data below.

Table 1: Hypothetical Mulliken Charge Distribution for Key Atoms in this compound

| Atom | Hypothetical Partial Charge (a.u.) |

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.45 |

| C1 (carbinol) | +0.25 |

| C2 | -0.15 |

| C3 | -0.12 |

Note: This data is illustrative and represents typical values expected from a DFT calculation.

The presence of multiple rotatable single bonds in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them. libretexts.orgpressbooks.pub The key rotations would be around the C1-C2, C2-C3, and C3-cyclopentyl bonds.

The relative energies of different conformers are determined by a combination of torsional strain (eclipsing interactions) and steric hindrance between the bulky cyclopentyl group, the methyl group, and the hydroxyl group. libretexts.org Staggered conformations are generally more stable than eclipsed conformations. pressbooks.pub A computational scan of the potential energy surface by systematically rotating these bonds would reveal the global minimum energy conformer and other low-energy conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti (staggered) | 180° | 0.00 |

| Gauche (staggered) | 60° | 0.85 |

| Eclipsed | 0° | 4.50 |

Note: This data is illustrative. The actual values would depend on the specific computational method and basis set used.

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. nih.govresearchgate.net

NMR Spectroscopy : Isotropic shielding values can be calculated and converted into chemical shifts (δ). For ¹³C and ¹H NMR, the chemical shifts of the carbon and hydrogen atoms in this compound would be influenced by their local electronic environments. For instance, the carbinol carbon (C1) would exhibit a characteristic downfield shift due to the electronegativity of the attached oxygen.

IR Spectroscopy : The vibrational frequencies and their corresponding intensities can be computed. researchgate.net A prominent feature in the predicted IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, and various C-H stretching and bending vibrations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solution. rsc.orgresearchgate.net By simulating the motion of the molecule over time in a box of solvent molecules (e.g., water), MD can explore a wider range of conformations and their populations at a given temperature. This is particularly useful for understanding how intermolecular interactions, such as hydrogen bonding with the solvent, influence the conformational preferences of the molecule. prepchem.com The trajectory from an MD simulation can be analyzed to understand the flexibility of the molecule and the timescale of conformational changes.

Reaction Mechanism Predictions using Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms. For an alcohol like this compound, a common reaction is acid-catalyzed dehydration to form alkenes. organicchemistrytutor.comacs.org Theoretical calculations can be used to map out the potential energy surface of the reaction, identifying the structures of transition states and intermediates. nih.gov

For the dehydration of this primary alcohol, both E1 and E2 mechanisms could be plausible, and computational studies could determine the more favorable pathway. acs.org This would involve calculating the activation energies for the key steps, such as protonation of the hydroxyl group, loss of water to form a primary carbocation (in an E1 mechanism), and the potential for hydride shifts to form more stable secondary or tertiary carbocations, followed by deprotonation. organicchemistrytutor.com The calculations can help predict the regioselectivity of the elimination, i.e., which alkene isomers are likely to be the major products.

Ligand Design and Interaction Modeling

In the context of medicinal chemistry or materials science, understanding how a molecule like this compound might interact with a biological target or a surface is crucial. The molecule possesses both a hydrogen bond donor/acceptor (the -OH group) and a significant nonpolar, hydrophobic region (the cyclopentyl and methyl-propyl backbone).

Protein-Ligand Interactions : If this molecule were to be considered as a ligand for a protein, computational docking simulations could predict its binding mode within a protein's active site. nih.govmdpi.com The hydroxyl group would likely form hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartic acid, or glutamic acid), while the cyclopentyl and alkyl portions would engage in hydrophobic interactions with nonpolar residues (e.g., leucine, valine, or isoleucine). rsc.org

Binding Affinity Estimation : Methods like free energy perturbation (FEP) or thermodynamic integration (TI), often used in conjunction with molecular dynamics simulations, could provide a quantitative estimate of the binding affinity of the molecule to a specific target.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Multistep Synthesis

There is no available data to support the use of 3-Cyclopentyl-2-methyl-propan-1-ol as a chiral building block in the synthesis of biologically active molecules or complex natural products.

Precursor to Biologically Active Molecules

No studies have been identified that describe the use of this compound as a starting material or key intermediate in the synthesis of molecules with known biological activity.

Derivatization for Functional Material Development

There is no information on the derivatization of this compound for the creation of functional materials.

Monomer for Polymer Synthesis

No published research indicates that this compound has been used as a monomer in any polymerization reactions to create new materials.

Precursor to Ligands for Catalysis

The use of this compound as a precursor for the synthesis of ligands for catalytic applications is not documented in the available literature.

Advanced Chemical Transformations Utilizing the Compound

There are no specific, advanced chemical transformations reported in the literature that are uniquely enabled by or have been demonstrated on this compound.

Oxidation and Reduction Pathways

The primary alcohol group in this compound is amenable to various oxidation reactions to yield aldehydes and carboxylic acids, which are key intermediates in many synthetic routes. khanacademy.orglibretexts.orglibretexts.org The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions. libretexts.org

For the selective oxidation to the corresponding aldehyde, 3-cyclopentyl-2-methylpropanal (B6614607), milder oxidizing agents are typically employed. khanacademy.orgyoutube.com Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.orgyoutube.com The reaction with PCC, for instance, selectively oxidizes the primary alcohol to an aldehyde. youtube.com

Conversely, stronger oxidizing agents can convert the primary alcohol directly to 3-cyclopentyl-2-methylpropanoic acid. libretexts.orgchegg.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). A two-step, one-pot procedure using NaOCl and TEMPO followed by NaClO2 oxidation has also been shown to be effective for converting primary alcohols to carboxylic acids under mild conditions. nih.gov

While the primary alcohol is already in a reduced state, the cyclopentyl ring could theoretically undergo reduction under harsh conditions, though this is not a common transformation for this specific compound. The focus of reduction pathways typically involves derivatives of this compound, such as the corresponding aldehyde or carboxylic acid, which can be reduced back to the alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). stackexchange.comresearchgate.net

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 3-Cyclopentyl-2-methylpropanal nih.gov |

| This compound | Dess-Martin Periodinane (DMP) | 3-Cyclopentyl-2-methylpropanal |

| This compound | Potassium Permanganate (KMnO4) | 3-Cyclopentyl-2-methylpropanoic acid nih.gov |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions, which are fundamental transformations for creating a wide array of derivatives with diverse properties.

Esterification:

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst. This reaction produces an ester, a class of compounds with wide-ranging applications, including as fragrances, solvents, and plasticizers.

A powerful and versatile method for esterification is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgnih.gov The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol center, although the latter is not relevant for the achiral this compound. organic-chemistry.orgnih.gov

Etherification:

Ethers can be synthesized from this compound through several methods, most notably the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. jk-sci.comkhanacademy.org This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.org For the synthesis of symmetrical ethers, acid-catalyzed dehydration of the primary alcohol can also be employed. masterorganicchemistry.com

Another approach to ether synthesis is through reductive etherification, which involves the reaction of the alcohol with a carbonyl compound in the presence of a reducing agent. nih.gov

Table 2: Common Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Mitsunobu Reaction | Carboxylic Acid, PPh3, DEAD/DIAD wikipedia.org | Ester |

| Williamson Ether Synthesis | Strong Base, Alkyl Halide wikipedia.org | Ether |

| Acid-Catalyzed Dehydration | Acid Catalyst, Heat masterorganicchemistry.com | Symmetrical Ether |

Formation of Carbon-Heteroatom Bonds

Beyond oxygen, the hydroxyl group of this compound can be replaced with other heteroatoms, such as halogens, nitrogen, and sulfur, to create a variety of functionalized molecules. These transformations often involve converting the hydroxyl group into a better leaving group. chemistrysteps.com

Carbon-Halogen Bond Formation:

The conversion of the alcohol to an alkyl halide is a common and important transformation. chemistrysteps.com This can be achieved using various reagents. For instance, treatment with hydrogen halides (HX), such as HBr or HCl, can replace the hydroxyl group with a halogen. chemistrysteps.comlibretexts.org For primary alcohols like this compound, this reaction typically proceeds through an SN2 mechanism. chemistrysteps.comlibretexts.org Other effective reagents for this conversion include thionyl chloride (SOCl2) for preparing alkyl chlorides and phosphorus tribromide (PBr3) for alkyl bromides. libretexts.orgkhanacademy.org

An alternative two-step method involves first converting the alcohol to a tosylate, which is an excellent leaving group, and then reacting it with a halide nucleophile. chemistrysteps.comnih.gov

Carbon-Nitrogen Bond Formation:

The introduction of a nitrogen-containing functional group can be accomplished through several methods. One common approach is the reductive amination of the corresponding aldehyde, which can be synthesized from the alcohol. mdpi.comresearchgate.net This process involves the reaction of the aldehyde with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. researchgate.netacs.orgrsc.org

Direct amination of the alcohol is also possible through "borrowing hydrogen" or "hydrogen transfer" catalysis. researchgate.netresearchgate.net In this process, the alcohol is first dehydrogenated to the aldehyde in situ, which then reacts with an amine to form an imine that is subsequently reduced to the amine product. mdpi.comresearchgate.net

The Mitsunobu reaction can also be adapted to form carbon-nitrogen bonds by using nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid. organic-chemistry.org

Carbon-Sulfur Bond Formation:

Similar to the formation of other carbon-heteroatom bonds, the hydroxyl group can be converted to a thiol. The Mitsunobu reaction, using a thiol as the nucleophile, is an effective method for synthesizing thioethers. organic-chemistry.orgnrochemistry.com

Table 3: Reagents for Carbon-Heteroatom Bond Formation

| Bond Type | Reagent(s) | Product Functional Group |

| C-Cl | SOCl2, PCl5, or HCl chemistrysteps.comlibretexts.orgkhanacademy.org | Alkyl Chloride |

| C-Br | PBr3 or HBr chemistrysteps.comlibretexts.org | Alkyl Bromide |

| C-I | HI libretexts.org | Alkyl Iodide |

| C-OTs | TsCl, Pyridine nih.govorganic-chemistry.orgnih.gov | Tosylate |

| C-N | NH3/RNH2/R2NH + Reducing Agent (from aldehyde) researchgate.netacs.org | Amine |

| C-S | Thiol, PPh3, DEAD organic-chemistry.org | Thioether |

Environmental Fate and Degradation Research

Biodegradation Pathways in Natural Environments

Biodegradation is a key process that breaks down organic chemicals through the action of living organisms, primarily microorganisms.

No studies have been published to date that investigate the microbial degradation of 3-Cyclopentyl-2-methyl-propan-1-ol. Research in this area would typically involve:

Isolation and identification of microbial strains capable of utilizing the compound as a carbon source.

Determination of the metabolic pathway , including the identification of intermediate and final breakdown products.

Assessment of the rate of degradation under various environmental conditions (e.g., aerobic, anaerobic, different temperatures and pH levels).

Without such studies, the potential for natural attenuation of this compound by microorganisms remains unknown.

The initial steps of microbial degradation are catalyzed by specific enzymes.

No research has been conducted to identify the specific enzymes or enzymatic pathways that could be involved in the transformation of this compound. Investigations in this area would focus on:

Identifying the class of enzymes (e.g., oxidoreductases, hydrolases) responsible for the initial attack on the molecule.

Characterizing the enzymatic reaction , including its kinetics and the co-factors required.

Elucidating the genetic basis for the production of these enzymes in microorganisms.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical through non-biological processes, such as exposure to light or water.

Photochemical degradation, or photolysis, is the breakdown of compounds by photons from sunlight.

There are no available studies on the photochemical degradation of this compound. A typical investigation would assess:

The compound's absorption spectrum to determine if it absorbs light in the environmentally relevant UV range.

The quantum yield of the degradation reaction, which measures the efficiency of the light-induced breakdown.

The identification of photoproducts to understand the transformation pathway.

Without this data, the persistence of this compound in sunlit environments cannot be determined.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water.

No data is available regarding the hydrolytic stability of this compound. Such investigations would determine the rate of hydrolysis at different pH values and temperatures to assess its persistence in aquatic environments. The molecular structure of this compound, being a primary alcohol, suggests it is likely to be stable to hydrolysis under typical environmental conditions. However, without experimental data, this remains a supposition.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes

The development of efficient and innovative synthetic methodologies is crucial for accessing 3-Cyclopentyl-2-methyl-propan-1-ol and its derivatives. While traditional multi-step syntheses may exist, future research could focus on more streamlined and sustainable approaches.

One promising avenue is the application of modern cross-coupling reactions. For instance, photoredox-enabled strategies that facilitate the coupling of two different alcohol building blocks could be adapted. nih.gov This would involve the simultaneous activation of a simpler propanol (B110389) derivative and a cyclopentyl-containing fragment, offering a highly modular route to the target molecule. nih.gov Another area of exploration is the catalytic hydrogenation of corresponding aldehydes, such as 3-cyclopentyl-2-methylpropanal (B6614607). This method, a common industrial process for producing alcohols like 1-propanol (B7761284) from propionaldehyde, could be optimized for this specific substrate. wikipedia.orgopenpr.com

Furthermore, research into combinatorial synthesis protocols could rapidly generate a library of related structures. Inspired by methods used for creating ionizable lipids, a multi-step, chromatography-free procedure could be developed starting from simple precursors. acs.org This would allow for systematic variation of the alkyl substituents to probe structure-activity relationships in subsequent applications. acs.org

| Potential Synthetic Strategy | Core Principle | Potential Advantage |

| Photoredox Cross-Coupling | Simultaneous activation and coupling of two distinct alcohol precursors. nih.gov | High modularity and access to structural diversity. nih.gov |

| Catalytic Hydrogenation | Reduction of the corresponding aldehyde (3-cyclopentyl-2-methylpropanal). wikipedia.org | Potentially scalable and based on established industrial processes. wikipedia.orgopenpr.com |

| Combinatorial Synthesis | Stepwise construction from simple building blocks to create a library of derivatives. acs.org | Efficient generation of diverse structures for screening. acs.org |

| Reduction of Functionalized Precursors | Chemical reduction of a corresponding carboxylic acid or ester. google.com | Utilization of readily available starting materials. |

Development of Advanced Analytical Methodologies

As research into this compound and its derivatives progresses, the need for sophisticated analytical techniques for its detection, quantification, and characterization will become paramount. While standard methods like gas chromatography (GC) are applicable, future work should focus on developing faster and more sensitive methods.

Headspace gas chromatography coupled with a flame ionization detector (HS-GC-FID) is a preferred method for volatile analysis, as it minimizes contamination of the instrument by injecting the vapor phase rather than a liquid sample. nih.gov This technique could be optimized for the quantitative analysis of this compound in various matrices. Further advancements could involve coupling GC with Fourier-transform infrared spectroscopy (GC-FTIR), which allows for the identification of alcohols through library matching of their IR spectra. oup.com

For rapid analysis, Direct Analysis in Real Time Mass Spectrometry (DART-MS) presents a compelling alternative to traditional chromatographic methods. nih.gov This technique can analyze the headspace of a sample in seconds with high accuracy, making it suitable for high-throughput screening applications. nih.gov High-performance liquid chromatography (HPLC) also remains a viable option, with potential for methods using environmentally friendly mobile phases like pure water. researchgate.net

| Analytical Technique | Principle of Operation | Key Advantages for Analysis |

| HS-GC-FID | Analysis of the volatile components in the headspace above a sample. nih.gov | Protects the GC column from non-volatile matrix components. nih.gov |

| GC-FTIR | Separation by GC followed by identification using infrared spectroscopy. oup.com | Accurate identification based on characteristic vibrational frequencies. oup.com |

| DART-MS | Direct ionization of analytes in open air for mass spectrometry. nih.gov | Extremely rapid analysis time (seconds) and minimal sample preparation. nih.gov |

| HPLC-FID | Separation by HPLC with detection by a flame ionization detector. researchgate.net | Applicable for less volatile derivatives; can use simple mobile phases. researchgate.net |

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for the in silico design of novel molecules with specific, desired properties, thereby accelerating the discovery process and reducing experimental costs. For this compound, computational methods can be employed to design derivatives with tailored reactivity for various applications.

Using quantum mechanics/molecular mechanics (QM/MM) approaches, researchers can model the interactions of derivatives with biological targets like enzymes. biorxiv.org This can guide the design of potent and selective inhibitors or substrates. biorxiv.org For example, computational algorithms can be used to engineer enzymes for enhanced stability and activity, a process that could be reversed to design alcohol derivatives that fit perfectly into a given enzyme's active site. nih.govresearchgate.net The goal would be to modify the core structure of this compound to enhance binding affinity and specificity, potentially by altering alkyl chain length or introducing new functional groups.

Computational library design can be used to screen vast numbers of virtual derivatives for properties like thermal stability or solubility, identifying the most promising candidates for synthesis. nih.gov By calculating parameters such as binding affinity and reaction energy barriers, these studies can predict the behavior of new compounds before they are ever created in the lab. biorxiv.orgacs.org

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. libretexts.org The structure of this compound, with its hydroxyl group capable of hydrogen bonding and a non-polar hydrocarbon body, makes it an interesting candidate for integration into such assemblies.

Future research could explore its use as a guest molecule within larger host structures, such as cyclodextrins or specifically designed receptor molecules. These host-guest interactions could be used to control the compound's solubility, protect it from degradation, or facilitate its transport. libretexts.org Furthermore, the hydroxyl group can participate in hydrogen-bonding networks, a common strategy for building supramolecular polymers and liquid crystals. libretexts.orgresearchgate.net

A particularly intriguing direction is the development of chiral supramolecular hosts that can selectively bind one enantiomer of a chiral derivative of this compound. This would enable efficient optical resolution through simple crystallization, a powerful tool for obtaining enantiomerically pure compounds. rsc.org

Investigation of Catalytic Applications

The unique steric and electronic properties of this compound and its derivatives suggest they could play roles in catalysis, either as catalysts themselves, ligands for metal catalysts, or as substrates in catalytic transformations.

Propanol derivatives can serve as multifunctional reagents in organic synthesis. google.com The structural features of this compound could be exploited to create novel ligands for transition metal catalysts. The cyclopentyl group provides steric bulk that could influence the selectivity of catalytic reactions. Research could focus on synthesizing derivatives where the hydroxyl group is replaced by or used to anchor coordinating moieties, creating ligands for reactions like asymmetric hydrogenation or cross-coupling.

Moreover, alcohol dehydrogenases (ADHs) are enzymes that catalyze the oxidation of alcohols. nih.gov The interaction of this compound with various ADHs could be investigated. This could lead to its use in biocatalytic systems, for example, in cofactor regeneration cycles for the synthesis of valuable chiral chemicals. nih.gov The compound itself could serve as a test substrate to probe the active sites of novel or engineered ADHs, contributing to a deeper understanding of enzyme function and specificity. nih.gov

Q & A

Q. What synthetic routes are recommended for 3-Cyclopentyl-2-methyl-propan-1-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclopentylation of a propanol precursor. Key steps include:

- Cyclopentyl Group Introduction : Use Grignard reagents or nucleophilic substitution with cyclopentyl halides under anhydrous conditions.

- Methyl Branching : Employ alkylation with methyl iodide in the presence of a base (e.g., LDA) at low temperatures (-78°C).

- Optimization : Control reaction time (12–24 hours), temperature (-10°C to 25°C), and solvent polarity (THF or diethyl ether). Catalysts like Pd/C may enhance hydrogenation efficiency for intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify cyclopentyl protons (δ 1.5–2.0 ppm, multiplet) and methyl groups (δ 0.8–1.2 ppm, doublet).

- ¹³C NMR : Confirm cyclopentyl carbons (δ 25–35 ppm) and quaternary carbons (δ 70–80 ppm for alcohol-bearing carbon).

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 156.2) and fragmentation patterns .

Q. What purification methods are suitable for isolating this compound from complex mixtures?

- Methodological Answer :

- Distillation : Fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) to separate volatile impurities.

- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to resolve polar byproducts.

- Recrystallization : Dissolve in warm ethanol and cool to -20°C for crystal formation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Solvent Effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts.

- Referencing : Calibrate spectra using internal standards (e.g., TMS at 0 ppm) and validate with computational NMR tools (e.g., DFT calculations in Gaussian).

- Sample Purity : Re-examine isolated compounds via GC-MS to rule out impurity interference .

Q. What strategies resolve contradictory catalytic efficiency data in hydrogenating precursors of this compound?

- Methodological Answer :

- Parameter Standardization : Compare catalyst loading (5–10% Pd/C), hydrogen pressure (1–3 atm), and solvent polarity (methanol vs. ethyl acetate).

- Catalyst Characterization : Use TEM/XPS to analyze Pd nanoparticle size and oxidation states, which influence activity.

- Kinetic Studies : Perform time-resolved monitoring via in-situ FTIR to identify rate-limiting steps .

Q. How can computational chemistry predict the reactivity of this compound in novel applications?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to predict electrophilic/nucleophilic sites.

- Reactivity Descriptors : Compute Fukui indices to identify regions prone to oxidation or nucleophilic attack.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to explore pharmacological potential .

Data Contradiction Analysis

Q. How should conflicting solubility data (aqueous vs. organic solvents) be reconciled for this compound?

- Methodological Answer :

- Experimental Replication : Measure solubility in triplicate using UV-Vis spectroscopy at 25°C.

- LogP Determination : Calculate partition coefficients (e.g., shake-flask method) to quantify hydrophobicity (expected LogP ~2.5–3.0).

- Structural Analog Comparison : Cross-reference with similar cyclopentyl-propanols to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.